Tridemorph

Description

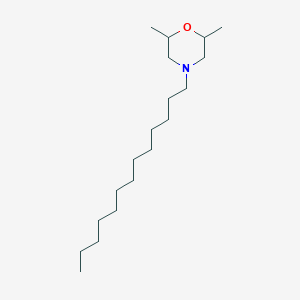

2,6-dimethyl-4-tridecylmorpholine is a member of the class of morpholines that is 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a tridecyl group. The configuration at positions 2 and 6 is unknown or unspecified. It has a role as an antifungal agrochemical. It is a member of morpholines and a tertiary amino compound.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tridemorph's Impact on Ergosterol Biosynthesis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi, a pathway critical for cell membrane integrity and function. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. The consequential disruption of the normal sterol profile, leading to the accumulation of aberrant sterol intermediates, is detailed. This document summarizes available quantitative data on enzyme inhibition and alterations in fungal sterol composition, outlines relevant experimental methodologies, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents. This compound, a systemic fungicide belonging to the morpholine class, effectively controls a broad spectrum of fungal pathogens by disrupting this vital pathway.[3] Its mode of action involves the specific inhibition of two enzymes in the later stages of ergosterol biosynthesis, leading to a fungistatic or fungicidal effect.[4][5] Understanding the precise molecular interactions and their consequences is paramount for the development of new antifungal strategies and for managing the emergence of resistance.

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal activity by inhibiting two critical enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2).[4][5] While both enzymes are targeted, evidence suggests that this compound has a more pronounced inhibitory effect on the sterol Δ8→Δ7-isomerase.[3]

The inhibition of these enzymes disrupts the normal sequence of sterol synthesis, leading to the depletion of ergosterol and the accumulation of specific, non-functional sterol intermediates within the fungal cell membrane.[1][6] The primary accumulated sterol is often ignosterol (ergosta-8,14-dienol), along with other Δ8-sterols.[1] The incorporation of these aberrant sterols into the cell membrane alters its physicochemical properties, leading to increased permeability, dysfunction of membrane-associated enzymes, and ultimately, inhibition of fungal growth.[6][7]

Inhibition of Sterol Δ14-Reductase (ERG24)

Sterol Δ14-reductase catalyzes the reduction of the C14-15 double bond in sterol precursors. The inhibition of this enzyme by this compound is a key component of its antifungal action.[4]

Inhibition of Sterol Δ8→Δ7-Isomerase (ERG2)

The primary target of this compound is believed to be the sterol Δ8→Δ7-isomerase, which is responsible for the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[3][5] This inhibition leads to the characteristic accumulation of Δ8-sterols.[1]

Quantitative Data

Precise quantitative data on the inhibitory activity of this compound against fungal sterol Δ14-reductase and sterol Δ8→Δ7-isomerase is limited in publicly available literature. However, some key data points provide insight into its potency.

Enzyme Inhibition Data

| Compound | Target Enzyme | Organism/System | IC50 Value | Reference |

| This compound | Sterol Δ8→Δ7-isomerase (EBP) | Human, recombinant | 0.015-54 µM | [8] |

Note: The provided IC50 value is for the human ortholog of the fungal enzyme. Specific IC50 values for fungal enzymes were not available in the searched literature.

Effects on Fungal Sterol Composition

Experimental Protocols

The following sections outline the general methodologies used to investigate the mechanism of action of this compound.

Fungal Sterol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of sterols from fungal cultures.

1. Fungal Culture and Treatment:

-

Grow the desired fungal strain in an appropriate liquid medium to the mid-logarithmic phase.

-

Introduce this compound at various concentrations (including a solvent control) and continue incubation for a specified period.

-

Harvest the fungal mycelium by filtration or centrifugation.

2. Lipid Extraction:

-

Saponify the fungal cells by refluxing with alcoholic potassium hydroxide (e.g., 6% KOH in methanol) for 1-2 hours at 80°C. This process hydrolyzes esterified sterols.

-

After cooling, extract the non-saponifiable lipids (including free sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic phases and wash with distilled water to remove residual alkali.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

3. Derivatization:

-

To increase the volatility and thermal stability of the sterols for GC analysis, derivatize the hydroxyl groups. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the dried lipid extract with the silylating agent at 60-70°C for at least 30 minutes.[10]

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Use a temperature program that allows for the separation of different sterol isomers.

-

The eluting compounds are introduced into a mass spectrometer for identification and quantification.

-

Identify individual sterols based on their retention times and comparison of their mass spectra with known standards and spectral libraries.

-

Quantify the sterols by integrating the peak areas of specific ions and comparing them to the peak area of an internal standard.

In Vitro Enzyme Assays

4.2.1. Sterol Δ14-Reductase Assay (General Approach):

-

Enzyme Source: Prepare a microsomal fraction from the fungus of interest, as this is where the enzyme is located.

-

Substrate: Use a radiolabeled or fluorescently tagged Δ8,14-sterol precursor (e.g., ergosta-8,14-dien-3β-ol).[11]

-

Assay Conditions: Incubate the microsomal fraction with the substrate in a suitable buffer containing necessary cofactors, such as NADPH.

-

Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound.

-

Product Detection: After a defined incubation period, stop the reaction and extract the lipids. Separate the substrate from the product (the Δ8-sterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed by measuring radioactivity or fluorescence. Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

4.2.2. Sterol Δ8→Δ7-Isomerase Assay (General Approach):

-

Enzyme Source: Utilize a microsomal preparation from the target fungus.

-

Substrate: Use a radiolabeled or fluorescently labeled Δ8-sterol substrate.

-

Assay Conditions: Incubate the enzyme preparation with the substrate in an appropriate buffer.

-

Inhibition Analysis: Include a range of this compound concentrations in the assay mixtures.

-

Product Separation and Detection: Separate the resulting Δ7-sterol product from the unreacted Δ8-sterol substrate using techniques like TLC or HPLC.

-

Activity Measurement: Quantify the product and calculate the enzyme activity and the extent of inhibition by this compound to determine the IC50.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Sites of Action

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibitory action.

Experimental Workflow for Fungal Sterol Analysis

Caption: Workflow for the analysis of fungal sterols by GC-MS.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific and dual inhibition of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase within the ergosterol biosynthesis pathway. This targeted disruption leads to the depletion of essential ergosterol and the toxic accumulation of aberrant sterol intermediates, ultimately compromising fungal cell membrane integrity and inhibiting growth. While the qualitative mechanism is well-established, a greater body of quantitative data on enzyme inhibition in fungal species and detailed sterol profiling would further enhance our understanding and aid in the development of next-generation antifungal agents. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other ergosterol biosynthesis inhibitors.

References

- 1. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjsir.org [pjsir.org]

- 4. scispace.com [scispace.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungicides and sterol-deficient mutants of Ustilago maydis: plasma membrane physico-chemical characteristics do not explain growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological analysis of sterol delta8-delta7 isomerase proteins with [3H]ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delta14-sterol reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tridemorph Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a systemic fungicide belonging to the morpholine class, is a cornerstone in the management of various fungal diseases in agriculture, notably powdery mildew in cereals. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This compound is commercially available as a mixture of cis- and trans-isomers of 2,6-dimethyl-4-tridecylmorpholine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of these isomers. Detailed experimental protocols for their separation and analysis are presented, alongside a depiction of the ergosterol biosynthesis pathway and the specific points of inhibition by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure of this compound Isomers

This compound is the common name for the fungicide whose primary active ingredient is 2,6-dimethyl-4-tridecylmorpholine. The presence of two methyl groups at the C-2 and C-6 positions of the morpholine ring results in the existence of stereoisomers. The commercial product is typically a mixture of the cis- and trans-diastereomers.

-

cis-Isomer: (2R,6S)-2,6-dimethyl-4-tridecylmorpholine

-

trans-Isomer: (2R,6R)-2,6-dimethyl-4-tridecylmorpholine and its enantiomer (2S,6S)-2,6-dimethyl-4-tridecylmorpholine

The chemical structures of these isomers are depicted below.

Table 1: Chemical Identification of this compound Isomers

| Identifier | cis-(2R,6S)-2,6-dimethyl-4-tridecylmorpholine | trans-(2R,6R)-2,6-dimethyl-4-tridecylmorpholine | Technical this compound (Mixture) |

| IUPAC Name | (2R,6S)-2,6-dimethyl-4-tridecylmorpholine | (2R,6R)-2,6-dimethyl-4-tridecylmorpholine | 2,6-Dimethyl-4-tridecylmorpholine |

| CAS Number | 56048-48-7[1] | 56048-49-8[2] | 24602-86-6[3] |

| Molecular Formula | C₁₉H₃₉NO[1] | C₁₉H₃₉NO[2] | C₁₉H₃₉NO[4] |

| Molecular Weight | 297.52 g/mol [1] | 297.52 g/mol [2] | 297.52 g/mol [4] |

Diagram 1: Chemical Structures of this compound Isomers

Caption: 2D structures of cis- and trans-Tridemorph isomers.

Physicochemical Properties

The physicochemical properties of the individual this compound isomers are not extensively documented in publicly available literature. The data presented below primarily pertains to the technical mixture of this compound. Where available, computed data for the individual isomers from reputable chemical databases are included.

Table 2: Physicochemical Properties of this compound

| Property | Technical this compound (Mixture) | cis-Isomer (Computed) | trans-Isomer (Computed) |

| Boiling Point | 134 °C at 0.5 mmHg[4] | - | - |

| Melting Point | < 25 °C[3] | - | - |

| Density | 0.86 g/cm³[4] | - | - |

| Water Solubility | 0.01% at room temperature[4] | - | - |

| Vapor Pressure | 1.27 x 10⁻² Pa at 20 °C[4] | - | - |

| logP (Octanol-Water Partition Coefficient) | - | 6.9 | 6.9 |

Biological Activity and Mode of Action

This compound's fungicidal activity is attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:

-

Sterol Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at position 14 of the sterol precursor.

-

Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from position 8 to position 7 in the sterol ring.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.[5] While data on the specific activity of individual isomers is scarce, it is a common phenomenon in chiral pesticides that one stereoisomer exhibits significantly higher biological activity than the others.[7]

Diagram 2: Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound's points of inhibition.

Experimental Protocols

Separation of this compound Isomers

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column is essential for the separation of stereoisomers. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The ratio of the solvents needs to be optimized to achieve baseline separation of the isomers.

-

Flow Rate: A flow rate appropriate for the column dimensions should be used. For preparative columns, this will be significantly higher than for analytical columns.

-

Detection: A UV detector is commonly used for monitoring the elution of the isomers.

-

Sample Preparation: The technical this compound mixture is dissolved in a suitable solvent, filtered, and injected onto the column.

-

Fraction Collection: Fractions corresponding to the separated cis- and trans-isomer peaks are collected.

-

Purity Analysis: The purity of the collected fractions should be confirmed using an analytical HPLC method.

Quantification of this compound Residues

A common method for the quantification of this compound residues in various matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology: LC-MS/MS Analysis

-

Sample Extraction: The sample (e.g., fruit, tea) is homogenized and extracted with an organic solvent such as acetonitrile or acetone.[8][9]

-

Cleanup: The extract may be subjected to a cleanup step using solid-phase extraction (SPE) with a cartridge like aminopropyl (NH₂) to remove interfering matrix components.[9]

-

LC Separation: The cleaned-up extract is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate this compound from other components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared using standards of known concentrations.[8]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of fungicide isomers, from separation to biological evaluation.

Diagram 3: Experimental Workflow for this compound Isomer Analysis

Caption: A generalized workflow for the separation, analysis, and biological testing of this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound isomers. While there is a significant body of research on the technical mixture of this compound, a notable gap exists in the literature concerning the specific physicochemical properties and comparative fungicidal activities of the individual cis- and trans-isomers. The provided experimental outlines offer a starting point for researchers aiming to isolate and characterize these isomers. Further research into the enantioselective biological activity of this compound would be invaluable for optimizing its application in agriculture and for the development of more effective and environmentally benign fungicides.

References

- 1. Morpholine, 2,6-dimethyl-4-tridecyl-, cis- | C19H39NO | CID 185834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine, 2,6-dimethyl-4-tridecyl-, trans- | C19H39NO | CID 12917941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 8. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis and Scientific Deep Dive into Tridemorph: A Systemic Fungicide

A Technical Guide on the History, Discovery, and Mechanism of Action of a Pioneering Morpholine Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Tridemorph, a pioneering systemic fungicide. Developed by BASF in the 1960s and commercialized under the trade name Calixin, this compound marked a significant advancement in the control of powdery mildew and other fungal diseases in economically important crops. This document delves into the scientific underpinnings of its fungicidal activity, focusing on its role as a potent inhibitor of ergosterol biosynthesis. Detailed experimental methodologies that were pivotal in elucidating its mode of action are presented, alongside quantitative data on its efficacy. Furthermore, this guide utilizes graphical representations to illustrate the biochemical pathways affected by this compound and the experimental workflows employed in its scientific investigation.

A Historical Perspective: The Dawn of Systemic Fungicides

The mid-20th century witnessed a paradigm shift in agricultural disease management with the advent of systemic fungicides. Unlike their contact-based predecessors, these compounds could be absorbed and translocated within the plant, offering protection to new growth and combating established infections. It was within this innovative climate that BASF, a German chemical company, embarked on research that would lead to the development of the morpholine class of fungicides.[1][2][3][4][5]

This compound emerged from these extensive research and development efforts in the 1960s.[1][2][3][4][6][7] First registered in Germany in 1969, it was introduced to the market as Calixin.[1] This novel compound demonstrated exceptional efficacy against a range of phytopathogenic fungi, most notably Erysiphe graminis, the causal agent of powdery mildew in cereals.[2][6] Its systemic properties, allowing for both protective and curative action, made it a valuable tool for farmers worldwide.[1]

The Chemistry of Control: Synthesis and Formulation

This compound, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is a synthetic organic compound. The commercial production of this compound typically involves a one-step catalytic reaction between tridecanol and 2,6-dimethylmorpholine.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound through the catalytic reaction of tridecanol and 2,6-dimethylmorpholine.

Materials:

-

Tridecanol

-

2,6-dimethylmorpholine

-

Suitable catalyst (e.g., a supported metal catalyst)

-

Nitrogen gas

-

Hydrogen gas

-

Reaction vessel equipped with heating, stirring, and a dropping funnel

-

Rectification apparatus

Procedure:

-

Catalyst Activation: Add tridecanol and the catalyst to the reactor.

-

Inert Atmosphere: Purge the reactor with nitrogen and then hydrogen to create an inert atmosphere.

-

Heating: Heat the mixture to a temperature sufficient to activate the catalyst.

-

Addition of Reactant: Further increase the temperature while adding 2,6-dimethylmorpholine dropwise.

-

Reaction: Maintain the elevated temperature and continue stirring until the reaction is complete.

-

Separation: Allow the mixture to settle, then separate the catalyst from the liquid phase.

-

Purification: Purify the resulting filtrate through rectification to obtain the final this compound product.[1]

This compound is typically formulated as an emulsifiable concentrate (EC) for agricultural application.[3]

Mechanism of Action: Disrupting the Fungal Cell Membrane

The fungicidal efficacy of this compound lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi. This targeted action provides a degree of selectivity, minimizing its impact on host plants.

The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel

Ergosterol plays a crucial role in maintaining the fluidity, permeability, and function of fungal cell membranes. Its biosynthesis is a complex, multi-step process, making it an attractive target for antifungal agents.

Dual-Enzyme Inhibition: The Key to this compound's Potency

This compound exerts its inhibitory effect on two key enzymes within the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[8][9][10][11]

Inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Elucidating the Mechanism: Key Experimental Approaches

The determination of this compound's mode of action was the result of meticulous scientific investigation employing a variety of experimental techniques.

Fungicidal Activity Assays

The initial assessment of this compound's efficacy involved in vitro and in vivo fungicidal activity assays.

Experimental Protocol: In Vitro Fungicidal Activity Assay (Agar Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) and the effective concentration for 50% growth inhibition (EC50) of this compound against various fungal pathogens.

Materials:

-

Pure this compound compound

-

Appropriate fungal culture medium (e.g., Potato Dextrose Agar - PDA)

-

Cultures of target fungal pathogens

-

Sterile petri dishes

-

Solvent for this compound (e.g., ethanol or acetone)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Media Preparation: Incorporate the different concentrations of this compound into molten agar medium.

-

Plating: Pour the amended agar into sterile petri dishes and allow to solidify.

-

Inoculation: Place a standardized inoculum (e.g., a mycelial plug or spore suspension) of the target fungus at the center of each plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Collection: Measure the radial growth of the fungal colony over time.

-

Analysis: Calculate the percentage of growth inhibition for each concentration compared to a control (no fungicide). Determine the MIC (the lowest concentration with no visible growth) and calculate the EC50 value using probit analysis or other suitable statistical methods.[12][13][14]

Caption: Workflow for determining in vitro fungicidal activity.

Sterol Profile Analysis

To investigate the impact of this compound on sterol biosynthesis, researchers analyzed the sterol composition of fungal cells treated with the fungicide.

Experimental Protocol: Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the sterol composition of fungal cells treated with this compound.

Materials:

-

Fungal culture treated with this compound

-

Control fungal culture (untreated)

-

Saponification reagent (e.g., methanolic potassium hydroxide)

-

Extraction solvent (e.g., n-hexane or diethyl ether)

-

Derivatization agent (e.g., BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvest and Lyse Cells: Harvest fungal mycelia and lyse the cells.

-

Saponification: Saponify the total lipids to release free sterols.

-

Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent.

-

Derivatization: Convert the sterols into their trimethylsilyl (TMS) ether derivatives to improve their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterol components based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification and quantification.[11][15][16][17][18][19][20]

-

Data Analysis: Compare the sterol profiles of the this compound-treated and control samples to identify the accumulation of specific sterol intermediates and the depletion of ergosterol.

Caption: Workflow for fungal sterol analysis by GC-MS.

Enzyme Inhibition Assays

To pinpoint the specific enzymatic targets of this compound, in vitro enzyme inhibition assays were conducted.

Experimental Protocol: Sterol Δ14-Reductase and Δ8→Δ7-Isomerase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.

Materials:

-

Microsomal fractions from fungal cells (containing the enzymes)

-

Radiolabeled sterol substrates for each enzyme

-

This compound at various concentrations

-

Cofactors (e.g., NADPH)

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Isolate microsomal fractions from fungal protoplasts.

-

Assay Mixture: Prepare a reaction mixture containing the microsomal fraction, a radiolabeled substrate specific for the enzyme of interest, and necessary cofactors.

-

Inhibition: Add this compound at a range of concentrations to the assay mixtures.

-

Incubation: Incubate the mixtures to allow the enzymatic reaction to proceed.

-

Extraction and Separation: Stop the reaction and extract the sterols. Separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9][10][21][22]

Quantitative Efficacy of this compound

The following table summarizes the reported efficacy of this compound against various phytopathogenic fungi. It is important to note that EC50 values can vary depending on the specific fungal isolate, experimental conditions, and assay method.

| Fungal Species | Disease | Crop | EC50 (µg/mL) | Reference |

| Blumeria graminis f. sp. hordei | Powdery Mildew | Barley | 0.1 - 1.0 | [23] |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.5 - 2.0 | [2] |

| Erysiphe betae | Powdery Mildew | Sugar Beet | ~1.5 | [13] |

| Sphaerotheca fuliginea | Powdery Mildew | Cucumber | ~2.0 | [13] |

| Uncinula necator | Powdery Mildew | Grape | 1.0 - 5.0 | [13] |

Conclusion

This compound stands as a testament to the power of targeted chemical intervention in crop protection. Its discovery by BASF in the 1960s provided a much-needed systemic solution for the control of devastating fungal diseases. The elucidation of its mechanism of action, the dual inhibition of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, has not only explained its potent fungicidal activity but has also contributed significantly to our understanding of fungal biochemistry. The experimental protocols detailed in this guide highlight the rigorous scientific process that underpins the development of effective and selective agrochemicals. While newer fungicides have since been developed, the legacy of this compound continues to inform the design and discovery of the next generation of crop protection agents.

References

- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 2. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Agrochemical Pesticide Fungicide this compound CAS 81412-43-3 [rayfull.net]

- 4. This compound Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]

- 5. basf.com [basf.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol biosynthesis from lanosterol: differential inhibition of sterol delta 8-isomerase and other lanosterol-converting enzymes by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 16. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 18. products.basf.com [products.basf.com]

- 19. lipidmaps.org [lipidmaps.org]

- 20. Inhibition of sterol biosynthesis in animal cells by 14 alpha-hydroxymethyl sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cholesterol biosynthesis from lanosterol: regulation and purification of rat hepatic sterol 14-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bcpc.org [bcpc.org]

Tridemorph as a Sterol Biosynthesis Inhibitor in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridemorph, a morpholine-based systemic fungicide, serves as a potent inhibitor of ergosterol biosynthesis in fungi. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its enzymatic targets within the sterol biosynthetic pathway and the resultant impact on fungal cell membrane integrity. The document summarizes available data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and its Antifungal Role

This compound [(2,6-dimethyl-4-tridecylmorpholine)] is a systemic fungicide with both protective and eradicant properties.[1][2] It is primarily used to control a variety of fungal pathogens, including powdery mildew (Erysiphe graminis) in cereals.[2][3] Its efficacy stems from its ability to disrupt the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, which is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The Ergosterol Biosynthesis Pathway: The Target of this compound

The ergosterol biosynthesis pathway is a complex, multi-step process vital for fungal survival. This pathway represents a key target for many antifungal agents due to the differences between fungal and mammalian sterol biosynthesis. This compound acts on the later stages of this pathway, specifically targeting enzymes involved in the modification of the sterol nucleus.

The primary mode of action of this compound is the inhibition of two key enzymes in the ergosterol biosynthesis pathway:

-

Sterol Δ8→Δ7-isomerase (ERG2): This is considered the primary target of this compound.[3] Inhibition of this enzyme leads to the accumulation of Δ8-sterols, which are unable to fulfill the functions of ergosterol, thereby disrupting cell membrane integrity.[4]

-

Sterol Δ14-reductase (ERG24): this compound also exhibits inhibitory activity against this enzyme, which is responsible for the reduction of the C14-15 double bond.[5] This inhibition contributes to the accumulation of sterol intermediates with a double bond at the C14 position.

The dual inhibition of these enzymes leads to a significant disruption of the normal sterol profile in the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately, the inhibition of fungal growth.

Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and highlights the points of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway showing this compound's inhibition points.

Quantitative Data on this compound's Efficacy

| Parameter | Description | Typical Range of Values (if available) | Significance |

| IC50 (μg/mL or μM) | The concentration of this compound that inhibits the growth of a fungal species by 50%. | Varies significantly depending on the fungal species and testing conditions. | Indicates the potency of the fungicide against a specific pathogen. |

| MIC (μg/mL or μM) | The minimum concentration of this compound that completely inhibits the visible growth of a fungus. | Generally higher than the IC50 value. | Provides a measure of the fungicidal or fungistatic activity. |

| Ki (μM or nM) | The inhibition constant for the binding of this compound to its target enzymes (Δ8→Δ7-isomerase and Δ14-reductase). | Data not widely available in public databases. | A direct measure of the affinity of the inhibitor for its target enzyme. |

| % Sterol Composition Change | The percentage change in the levels of ergosterol and precursor sterols (e.g., Δ8-sterols) upon treatment with this compound. | Significant decrease in ergosterol and accumulation of precursor sterols are expected. | Confirms the mode of action by demonstrating the biochemical consequences of enzyme inhibition. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of this compound as a sterol biosynthesis inhibitor.

Determination of Antifungal Susceptibility (IC50)

5.1.1 Agar Dilution Method

This method determines the concentration of a fungicide that inhibits fungal growth by 50%.

Protocol:

-

Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Plate Preparation: Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations. Pour the amended agar into Petri dishes and allow them to solidify. Include a control plate with the solvent only.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached a significant diameter.

-

Data Collection: Measure the diameter of the fungal colony on each plate.

-

IC50 Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using regression analysis.

5.1.2 Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Analysis of Fungal Sterol Composition

This protocol outlines the extraction and analysis of sterols from fungal mycelia to determine the effect of this compound on the sterol profile.

Protocol:

-

Fungal Culture and Treatment: Grow the fungus in a liquid medium to the mid-logarithmic phase. Add this compound at a specific concentration (e.g., IC50 value) and continue incubation for a defined period. A control culture without this compound should be run in parallel.

-

Mycelia Harvesting: Harvest the mycelia by filtration and wash with sterile distilled water. Lyophilize the mycelia.

-

Saponification: To a known weight of lyophilized mycelia, add a solution of alcoholic potassium hydroxide (e.g., 6% KOH in 80% ethanol). Incubate at 80°C for 1-2 hours to hydrolyze steryl esters.

-

Sterol Extraction: After cooling, add water and a non-polar solvent (e.g., n-hexane or petroleum ether). Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase containing the non-saponifiable lipids (sterols). Repeat the extraction twice.

-

Drying and Derivatization: Evaporate the pooled organic phases to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the sterols to their trimethylsilyl (TMSi) ethers by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60-70°C for 30 minutes.

-

GC-MS Analysis: Analyze the derivatized sterol extract by gas chromatography-mass spectrometry (GC-MS). Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterols.

-

Data Analysis: Identify and quantify the different sterols based on their retention times and mass spectra by comparison with authentic standards and library data.

5.2.1 Experimental Workflow for Fungal Sterol Analysis

Caption: Workflow for the analysis of fungal sterol composition.

Fungal Sterol Isomerase and Reductase Activity Assays

Detailed protocols for assaying the specific activity of fungal Δ8→Δ7-isomerase and Δ14-reductase are not widely standardized and often require specialized substrates and techniques. The general approach involves the use of radiolabeled or fluorescently tagged substrates and the measurement of product formation.

General Principles:

-

Enzyme Source: Microsomal fractions prepared from fungal protoplasts or heterologously expressed and purified enzymes.

-

Substrate: Radiolabeled (e.g., [3H]- or [14C]-labeled) or fluorescently labeled sterol precursors specific for the enzyme of interest.

-

Reaction: Incubation of the enzyme source with the substrate in a suitable buffer system.

-

Product Separation: Separation of the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Quantification of the product by liquid scintillation counting (for radiolabeled substrates) or fluorescence detection.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzyme activity and to calculate parameters like IC50 or Ki.

Conclusion

This compound is an effective sterol biosynthesis inhibitor that targets the Δ8→Δ7-isomerase and Δ14-reductase enzymes in the fungal ergosterol biosynthesis pathway. This dual inhibition leads to the accumulation of aberrant sterols and a depletion of ergosterol, ultimately compromising fungal cell membrane function and inhibiting fungal growth. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the antifungal activity and mode of action of this compound and other potential sterol biosynthesis inhibitors. Further research to obtain more comprehensive quantitative data on its efficacy against a wider range of fungal pathogens and its precise inhibitory constants against its target enzymes will be valuable for the development of new and improved antifungal strategies.

References

- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 2. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pjsir.org [pjsir.org]

- 4. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular formula and weight of N-tridecyl-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of N-tridecyl-2,6-dimethylmorpholine, a systemic fungicide commonly known as Tridemorph.

Chemical and Physical Properties

N-tridecyl-2,6-dimethylmorpholine is a morpholine derivative with a long alkyl chain, which contributes to its fungicidal activity. Its key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₉NO | [1] |

| Molecular Weight | 297.5 g/mol | [2] |

| IUPAC Name | 2,6-Dimethyl-4-tridecylmorpholine | [1] |

| CAS Number | 81412-43-3 | [1] |

Mode of Action and Signaling Pathways

The primary mode of action of N-tridecyl-2,6-dimethylmorpholine is the inhibition of ergosterol biosynthesis in fungi, which is an essential component of their cell membranes.[3][4] This disruption of the fungal cell membrane ultimately leads to cell death.

The key enzymatic targets in the ergosterol biosynthesis pathway are:

-

Sterol Δ¹⁴-reductase: This enzyme is involved in the reduction of the double bond at the 14th position of the sterol precursor.

-

Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the 8th to the 7th position in the sterol ring.[5]

By inhibiting these enzymes, this compound causes an accumulation of abnormal sterol precursors and a depletion of ergosterol, leading to altered membrane fluidity and function, and ultimately inhibiting fungal growth.

In addition to its effects on fungi, N-tridecyl-2,6-dimethylmorpholine has been observed to affect sterol biosynthesis in plants. In plants, it inhibits the enzyme cycloeucalenol-obtusifoliol isomerase , which is involved in the opening of the cyclopropane ring of cyclopropyl sterols.[6][7] This leads to an accumulation of 9β,19-cyclopropyl sterols and a depletion of the normally abundant Δ⁵-sterols.[6][7]

Below is a diagram illustrating the inhibitory action of N-tridecyl-2,6-dimethylmorpholine on the fungal ergosterol biosynthesis pathway.

References

- 1. ujms.net [ujms.net]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. apsnet.org [apsnet.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]

Tridemorph's Fungicidal Activity Spectrum Against Plant Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic morpholine fungicide developed in the 1960s, valued for its efficacy against a range of plant pathogenic fungi.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2] This technical guide provides a comprehensive overview of this compound's fungicidal activity spectrum, delving into its mechanism of action, quantitative efficacy data against key plant pathogens, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound disrupts the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[2][3] Specifically, it inhibits two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[4] This dual inhibition leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane integrity and function, and leading to fungal cell death.[3]

The ergosterol biosynthesis pathway is a vital process in fungi and a common target for antifungal agents. The pathway can be broadly divided into several stages, starting from acetyl-CoA and culminating in the production of ergosterol. This compound's intervention at the later stages of this pathway makes it a potent and specific inhibitor of fungal growth.

Signaling Pathway Diagram

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of this compound.

Fungicidal Activity Spectrum

This compound exhibits a broad spectrum of activity against various plant pathogenic fungi, particularly those belonging to the Ascomycota and Basidiomycota phyla. It is widely used to control diseases in cereals, bananas, tea, and other crops.[1]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against key plant pathogens. The effective concentration 50 (EC50) and minimum inhibitory concentration (MIC) values are standard measures of fungicide potency.

Table 1: In Vitro Efficacy of this compound (EC50 Values)

| Pathogen Species | Disease | Host Plant(s) | EC50 (mg/L) | Reference(s) |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | 1.225 - 10.01 | [5] |

| Erysiphe graminis f. sp. tritici | Powdery Mildew | Wheat | Not specified | [6] |

| Puccinia calcitrapae var. centaureae | Rust | Safflower | Effective at various concentrations | [7] |

Table 2: In Vitro Efficacy of this compound (MIC Values)

| Pathogen Species | Disease | Host Plant(s) | MIC (µg/mL) | Reference(s) |

| Aspergillus parasiticus | Aflatoxin production | Various | Growth inhibited, aflatoxin production enhanced at certain concentrations | [8] |

Note: The available quantitative data for this compound is not exhaustive in the public domain. The values presented are from specific studies and may vary depending on the fungal isolate, experimental conditions, and formulation of the fungicide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. The following sections outline methodologies for key in vitro and in vivo experiments.

In Vitro Efficacy Assessment: Determination of EC50 and MIC

1. Fungal Isolate Preparation:

-

Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature for its growth.

-

For spore-producing fungi, harvest spores by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

For mycelial growth assays, cut mycelial plugs from the leading edge of an actively growing colony using a sterile cork borer.

2. Fungicide Stock Solution and Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial dilutions of the stock solution in sterile distilled water or the appropriate liquid medium to obtain a range of desired concentrations.

3. Agar Dilution Method (for mycelial growth):

-

Incorporate the different concentrations of this compound into molten agar medium before pouring it into Petri plates.

-

Place a mycelial plug in the center of each agar plate.

-

Include a control plate with no fungicide.

-

Incubate the plates at the optimal temperature for the fungus.

-

Measure the colony diameter at regular intervals until the colony in the control plate reaches a specific size.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

4. Broth Microdilution Method (for MIC determination):

-

Dispense the serially diluted fungicide solutions into the wells of a 96-well microtiter plate.

-

Add the standardized spore suspension to each well.

-

Include a growth control (no fungicide) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the fungicide that completely inhibits visible fungal growth.[9][10]

Caption: General workflow for in vitro fungicide efficacy testing.

In Vivo Efficacy Assessment: Detached Leaf Assay for Powdery Mildew

1. Plant Material:

-

Grow susceptible host plants (e.g., wheat for Erysiphe graminis) under controlled environmental conditions.

-

Excise healthy, fully expanded leaves.

2. Inoculation and Treatment:

-

Place the detached leaves on a sterile, moist substrate (e.g., water agar) in a Petri dish or a transparent container.

-

Apply different concentrations of this compound to the leaf surfaces using a fine sprayer.

-

Allow the treated leaves to dry.

-

Inoculate the leaves with a fresh source of powdery mildew conidia by gently tapping or brushing infected leaves over the treated leaves.

-

Include untreated, inoculated leaves as a positive control and untreated, non-inoculated leaves as a negative control.

3. Incubation and Assessment:

-

Incubate the containers under conditions favorable for disease development (e.g., moderate temperature and high humidity).

-

Assess disease severity at regular intervals by visually estimating the percentage of leaf area covered by powdery mildew colonies.

-

Calculate the percentage of disease control for each treatment relative to the positive control.

Caption: Logical relationship for calculating percent disease control.

Conclusion

This compound remains a relevant fungicide due to its effective control of a range of important plant diseases, particularly powdery mildews and Sigatoka disease of bananas. Its specific mode of action as an ergosterol biosynthesis inhibitor provides a targeted approach to fungal management. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of plant pathology and fungicide development, facilitating further investigation into the optimal use of this compound and the development of novel disease control strategies.

References

- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. apsnet.org [apsnet.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Chemical management in fungicide sensivity of Mycosphaerella fijiensis collected from banana fields in México - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aber.ac.uk [research.aber.ac.uk]

- 7. Chemical control of safflower rust - Puccinia calcitrapae var. centaureae | Indian Phytopathology [epubs.icar.org.in]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Tridemorph: A Technical Guide on High-Dose Teratogenic Effects and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine fungicide, is recognized for its potent effects on fungal pathogens through the inhibition of sterol biosynthesis. However, at high doses, it has demonstrated significant teratogenic and toxicological effects in animal models. This technical guide provides an in-depth analysis of the available data on the developmental toxicity of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes quantitative toxicological data, outlines plausible experimental protocols based on established guidelines, and explores the underlying molecular mechanisms, including the primary target of sterol biosynthesis and its potential downstream consequences on critical developmental signaling pathways.

Introduction

This compound (N-tridecyl-2,6-dimethylmorpholine) is a systemic fungicide that has been used to control a variety of fungal diseases in crops.[1] Its mode of action involves the disruption of fungal cell membrane integrity by inhibiting the sterol biosynthesis pathway.[2][3] While effective as a fungicide, studies have revealed that high-dose exposure to this compound can induce teratogenic effects in mammalian models, specifically rats and mice.[1][4] The observed developmental abnormalities are severe and wide-ranging, affecting multiple organ systems.[1] This guide aims to consolidate the scientific information regarding the high-dose toxicology and teratogenicity of this compound, providing a comprehensive resource for researchers.

Toxicology and Teratogenic Effects at High Doses

Exposure to high doses of this compound during gestation has been shown to induce a range of teratogenic effects in rodents. These effects are indicative of significant disruption to normal embryonic and fetal development.

Observed Teratogenic Effects

Studies in rats and mice have identified several structural abnormalities resulting from high-dose this compound exposure during pregnancy. These include:

-

Craniofacial Abnormalities: Micrognathia (abnormally small jaw) and cleft palate have been observed.[1]

-

Central Nervous System Defects: Hydrocephaly, a condition characterized by an abnormal accumulation of cerebrospinal fluid in the brain, has been reported.[1]

-

Skeletal Malformations: A generalized decrease in the size of the pelvic bones, shoulder girdle, and both fore and hind limbs has been noted.[1]

-

Genitourinary System Defects: Hydronephrosis, the swelling of a kidney due to a build-up of urine, has been documented.[1]

-

General Fetal Toxicity: Other observed effects include edema (swelling), hemorrhages (bleeding), and hematomas (localized bleeding outside of blood vessels).[1]

Quantitative Toxicological Data

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for Embryotoxicity

| Species | NOAEL (mg/kg body weight/day) | Reference |

| Mouse | 27.5 | [4] |

| Rat | 20.6 | [4] |

Table 2: Summary of High-Dose Teratogenic Effects

| Effect Category | Specific Malformations/Effects Observed | Species |

| Craniofacial | Micrognathia, Cleft Palate | Rat |

| Central Nervous System | Hydrocephaly | Rat |

| Skeletal | Decreased size of pelvic bones, shoulder girdle, and limbs | Rat |

| Genitourinary | Hydronephrosis | Rat |

| General | Edema, Hemorrhages, Hematomas | Rat |

Experimental Protocols for Developmental Toxicity Assessment

Detailed experimental protocols for the pivotal studies on this compound are not publicly accessible. However, a representative methodology can be constructed based on the OECD Guideline for the Testing of Chemicals, Test No. 414: Prenatal Developmental Toxicity Study, which is the standard for such assessments.[5][6][7][8][9]

Animal Model and Husbandry

-

Species: Wistar or Sprague-Dawley rats are commonly used rodent models.[10][11]

-

Age and Weight: Young adult, nulliparous female rats, typically 10-12 weeks old, are used.

-

Housing: Animals are housed individually in controlled conditions with a 12-hour light/dark cycle and ad libitum access to standard laboratory chow and water.

Mating and Dose Administration

-

Mating: Females are mated with fertile males. The day of evidence of mating (e.g., presence of a vaginal plug or sperm) is designated as Gestation Day (GD) 0.

-

Dose Groups: At least three dose groups and a concurrent control group are used. Doses are selected to establish a dose-response relationship, with the highest dose expected to induce some maternal toxicity.

-

Administration: this compound is typically administered orally via gavage. The vehicle (e.g., corn oil) should be non-teratogenic. Dosing occurs daily from GD 6 through at least GD 15, covering the period of major organogenesis.[6]

Maternal Observations

-

Clinical Signs: Dams are observed daily for clinical signs of toxicity.

-

Body Weight: Maternal body weight is recorded at regular intervals throughout gestation.

-

Food Consumption: Food consumption is measured daily.

Fetal Examination

-

Caesarean Section: On GD 20 (one day prior to expected parturition), dams are euthanized, and the uterus is examined.

-

Uterine Contents: The number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses are recorded.

-

Fetal Parameters: Live fetuses are weighed, sexed, and examined for external malformations.

-

Visceral Examination: Approximately half of the fetuses from each litter are examined for visceral abnormalities using techniques such as the Wilson's slicing method.

-

Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin Red S and Alcian Blue) for skeletal examination to assess ossification and identify skeletal malformations.

References

- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 4. An embryotoxicity study of the fungicide this compound and its commercial formulation Calixin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 8. oecd.org [oecd.org]

- 9. ecetoc.org [ecetoc.org]

- 10. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Tridemorph in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the systemic fungicide Tridemorph in the soil environment. The information is intended to support researchers, scientists, and professionals in understanding its persistence, mobility, and transformation, aiding in environmental risk assessment and the development of sustainable agricultural practices.

Physicochemical Properties and Mobility

Degradation of this compound in Soil

The dissipation of this compound from soil is primarily a biological process, with soil microorganisms playing a crucial role in its breakdown. Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be of minor importance compared to microbial degradation.

Aerobic and Anaerobic Degradation

This compound is biodegradable under both aerobic and anaerobic conditions, although the rate of degradation is typically faster in the presence of oxygen. The degradation half-life (DT50) is a measure of the persistence of a compound in the soil.

Table 1: Summary of this compound Soil Degradation Half-Life (DT50)

| Condition | Soil Type/Temperature | DT50 (Days) | Reference(s) |

| Aerobic (Typical) | Not Specified | 24 | General pesticide databases |

| Aerobic (Laboratory) | 20°C | 35 | General pesticide databases |

Note: Data on the degradation half-life of this compound under a comprehensive range of soil types, pH, organic matter content, and anaerobic conditions is limited in the publicly available literature.

The degradation of this compound in soil is significantly influenced by several environmental factors:

-

Soil Microorganisms: The presence of a diverse and active microbial community is essential for the rapid degradation of this compound. Fungi, such as Aspergillus fumigatus, have been shown to be capable of degrading this fungicide.[1]

-

Soil Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, the degradation of pesticides.[2][3]

-

Soil pH: The pH of the soil can affect both the chemical stability of the pesticide and the activity of the microbial populations responsible for its degradation.[4] The antimicrobial activity of this compound has been shown to be stable in a pH range of 5.5 to 8.5.[1]

-

Soil Organic Matter: Organic matter can influence pesticide degradation by affecting its sorption and bioavailability to microorganisms. Increased organic matter can sometimes enhance microbial activity but may also increase the sorption of the pesticide, potentially reducing its availability for degradation.[5][6]

Degradation Pathways of this compound in Soil

The biodegradation of this compound in soil proceeds through a series of metabolic transformations. The primary degradation pathway involves the oxidation of the parent molecule and the cleavage of the morpholine ring. Based on available literature, the initial steps of the degradation pathway have been identified.[1]

The initial degradation products of this compound are:

-

This compound-N-oxide: Formed through the oxidation of the nitrogen atom in the morpholine ring.

-

2,6-Dimethylmorpholine: Results from the cleavage of the N-tridecyl side chain.

Further degradation of these initial metabolites is expected to occur, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nutrients. However, a complete and detailed pathway illustrating all subsequent intermediate metabolites is not extensively documented in the available scientific literature.

Below is a diagram illustrating the initial known degradation pathway of this compound in soil.

Experimental Protocols for Studying this compound Degradation in Soil

The study of this compound's degradation in soil is typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 307: "Aerobic and Anaerobic Transformation in Soil". This guideline provides a framework for assessing the rate and route of degradation of chemicals in soil under controlled laboratory conditions.

Below is a detailed, representative experimental protocol for an aerobic soil metabolism study of this compound, based on the principles outlined in OECD 307.

Experimental Workflow

References

- 1. imskolkata.org [imskolkata.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Uptake and Translocation of Tridemorph in Cereal Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class, developed in the 1960s.[1] It is primarily utilized to control a range of fungal diseases in various crops, most notably powdery mildew (Erysiphe graminis) in cereals such as wheat and barley.[1][2] Its systemic nature, meaning it is absorbed and translocated within the plant, provides both protective and curative action against fungal pathogens.[2] This technical guide provides a comprehensive overview of the available knowledge on the uptake, translocation, and metabolism of this compound in cereal crops.

Mode of Action